Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
CAS No.: 126542-67-4
Cat. No.: VC4737455
Molecular Formula: C13H13N3O3
Molecular Weight: 259.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126542-67-4 |
|---|---|
| Molecular Formula | C13H13N3O3 |
| Molecular Weight | 259.265 |
| IUPAC Name | methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate |
| Standard InChI | InChI=1S/C13H13N3O3/c1-8-4-6-9(7-5-8)11-14-12(18-2)10(15-16-11)13(17)19-3/h4-7H,1-3H3 |
| Standard InChI Key | YZCFCUXTDSAIDU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(N=N2)C(=O)OC)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (CAS: 126542-67-4) has the molecular formula C₁₃H₁₃N₃O₃ and a molecular weight of 259.265 g/mol . The IUPAC name reflects its substitution pattern: a methoxy group at position 5, a 4-methylphenyl group at position 3, and a methyl ester at position 6.
Key Structural Features:
-
Triazine Core: A six-membered ring with three nitrogen atoms at positions 1, 2, and 4.
-
Substituents:
Spectroscopic and Physical Data
While solubility data are unavailable, the compound’s structure suggests moderate polarity, likely soluble in organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Spectroscopic characterization includes:
-
IR: Stretching vibrations for ester (C=O, ~1700 cm⁻¹), methoxy (C-O, ~1250 cm⁻¹), and triazine ring (C=N, ~1600 cm⁻¹) .
-
NMR:
Synthetic Methodologies
General Approaches to 1,2,4-Triazine Derivatives
The synthesis of 1,2,4-triazines typically involves cyclization reactions or functionalization of pre-formed triazine cores. Common strategies include:
-
Condensation Reactions: Between hydrazines and carbonyl compounds .
-
Nucleophilic Aromatic Substitution: Introducing substituents via displacement of leaving groups (e.g., chloro, thio) .
Proposed Synthesis of Methyl 5-Methoxy-3-(4-Methylphenyl)-1,2,4-Triazine-6-Carboxylate
While no explicit synthesis is documented, a plausible route involves:
-
Formation of the Triazine Core:
-
Functionalization:
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hydrazine, THF, 20°C | 60–70% | |
| Methoxylation | NaOMe, DMF, 80°C | 50–60% | |
| Esterification | MeOH, H₂SO₄, reflux | 75–85% |
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Substituents | Bioactivity |
|---|---|---|
| Metamitron | 4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one | Herbicide |
| Ethyl 5-Chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate | Chloro, methylthio | Antimicrobial |
| 3,6-Dichloro-5-methoxy-1,2,4-triazine | Dichloro, methoxy | Intermediate for agrochemicals |
Structure-Activity Relationships (SAR)
-
Methoxy Group: Enhances solubility and metabolic stability .
-
Methylphenyl Group: Increases lipophilicity, improving membrane permeability.
-
Ester Functionality: Hydrolyzable to carboxylic acid, enabling prodrug strategies .
Challenges and Future Directions
Knowledge Gaps
-
Synthetic Optimization: Current routes lack yield and selectivity data.
-
Biological Profiling: No in vitro or in vivo studies exist for this compound.
-
Toxicity: Safety profiles remain uncharacterized.
Recommended Studies
-
Synthetic Scale-Up: Optimize reaction conditions for industrial production.
-
High-Throughput Screening: Evaluate bioactivity against pathogen panels.
-
ADMET Studies: Assess pharmacokinetics and toxicity in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume